

# physicochemical properties of 6-Aminoquinoxalin-2(1H)-one

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## Compound of Interest

Compound Name: 6-Aminoquinoxalin-2(1H)-one

Cat. No.: B3029558

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## 6-Aminoquinoxalin-2(1H)-one: An In-depth Technical Guide

### Introduction

**6-Aminoquinoxalin-2(1H)-one** is a heterocyclic organic compound belonging to the quinoxaline class. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a prominent structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.<sup>[1][2]</sup> The presence of both an amino group and a lactam (cyclic amide) functionality in **6-Aminoquinoxalin-2(1H)-one** makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of **6-Aminoquinoxalin-2(1H)-one**, offering valuable insights for researchers, scientists, and drug development professionals.

### Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its synthesis, purification, formulation, and biological activity.

### Chemical Structure and Identifiers

- IUPAC Name: 6-amino-1H-quinoxalin-2-one

- Molecular Formula:  $C_8H_7N_3O$ [\[3\]](#)
- Molecular Weight: 161.16 g/mol
- CAS Number: Information not readily available in the surveyed literature.

Caption: Chemical structure of **6-Aminoquinoxalin-2(1H)-one**.

## Physical Properties

Property	Value	Notes
Melting Point	>300 °C (decomposes)	Estimated based on the high melting point of the parent compound, quinoxaline-2,3-dione. <a href="#">[3]</a>
Boiling Point	Decomposes before boiling	Expected based on the high melting point. <a href="#">[3]</a>
Appearance	Solid	<a href="#">[3]</a>

## Solubility Profile

Direct quantitative solubility data for **6-Aminoquinoxalin-2(1H)-one** is not extensively available in public literature. However, qualitative assessments and data from analogous compounds suggest it is likely to be poorly soluble in aqueous media and more soluble in polar organic solvents.[\[2\]](#)[\[4\]](#)

Solvent	Solubility	Rationale
Water	Poorly soluble	The aromatic core is hydrophobic.
DMSO	Soluble	A common solvent for many heterocyclic compounds.
Methanol, Ethanol	Slightly soluble to soluble	The presence of the amino and lactam groups allows for hydrogen bonding.[5]
Chloroform	Slightly soluble	[5]
Non-polar solvents (e.g., hexane)	Insoluble	The polar functional groups limit solubility in non-polar media.

Expert Insight: The poor aqueous solubility is a common challenge for many quinoxaline derivatives and can impact their biological testing and formulation.[6] Structural modifications, such as the introduction of ionizable groups, are often employed to enhance solubility.[6]

## Acidity and Basicity (pKa)

The pKa values of **6-Aminoquinoxalin-2(1H)-one** are critical for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While experimentally determined pKa values for this specific molecule are not readily found, we can estimate them based on its functional groups.

- Acidic pKa: The N-H proton in the lactam ring is weakly acidic.
- Basic pKa: The amino group at the 6-position is basic, as is the pyrazine nitrogen atom.

Expert Insight: The pKa can be influenced by the electronic effects of the substituents on the quinoxaline ring.[7] For accurate determination, experimental methods are necessary.

## Experimental Protocols

### Synthesis of 6-Aminoquinoxalin-2(1H)-one

A general and environmentally friendly method for the synthesis of quinoxalin-2(1H)-one derivatives involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.<sup>[1][8][9]</sup> This can be adapted for the synthesis of **6-Aminoquinoxalin-2(1H)-one**.

Caption: General synthesis workflow for **6-Aminoquinoxalin-2(1H)-one**.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 1,2,4-triaminobenzene (1 equivalent) in a suitable solvent (e.g., water or ethanol), add glyoxylic acid (1 equivalent).
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).<sup>[6]</sup>
- **Work-up:** Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- **Purification:** The crude product is washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield pure **6-Aminoquinoxalin-2(1H)-one**.<sup>[6][10]</sup>

## Determination of Physicochemical Properties

### Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound.<sup>[4]</sup>

Step-by-Step Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of solid **6-Aminoquinoxalin-2(1H)-one** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed container.<sup>[4]</sup>
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.<sup>[4]</sup>

- Separation of Solid and Liquid Phases: Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining pKa values.[\[11\]](#)

Step-by-Step Methodology:

- Sample Preparation: Prepare a solution of **6-Aminoquinoxalin-2(1H)-one** in deionized water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution should be kept constant.[\[11\]](#)
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH meter.[\[11\]](#)
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

## Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of **6-Aminoquinoxalin-2(1H)-one**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. While a specific spectrum for **6-Aminoquinoxalin-2(1H)-one** is not readily available, characteristic chemical shifts for related quinoxalinone derivatives have been reported.[\[1\]](#)[\[12\]](#)[\[13\]](#)

### <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shifts for the carbonyl carbon and aromatic carbons can be predicted based on data from similar quinoxalinone structures.[14]

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak ( $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$ ) would be expected at  $m/z$  161 or 162, respectively.[14]

## UV-Vis Spectroscopy

The UV-Vis spectrum of quinoxalin-2(1H)-one derivatives typically shows strong absorption bands in the UV region.[15] These absorptions are due to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the aromatic and carbonyl chromophores.[15] Studies on similar compounds show a strong shoulder peak around 327 and 340 nm and a weaker peak around 280 nm.[15]

## Applications and Future Directions

Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] **6-Aminoquinoxalin-2(1H)-one**, as a functionalized quinoxaline, serves as a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science.[16] Further research into its biological activities and the development of efficient synthetic methodologies will continue to be of significant interest to the scientific community.

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